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Compound of Interest

Compound Name:
2-(Thiophen-2-YL)piperidin-4-

amine

Cat. No.: B13292924

Get Quote

Executive Summary & Pharmacophore Context
The compound 2-(thiophen-2-yl)piperidin-4-amine represents a critical "privileged scaffold" in

medicinal chemistry. It combines a saturated nitrogen heterocycle (piperidine) with an electron-

rich aromatic system (thiophene).[1] This specific regioisomer—where the thiophene is at the

C2 position and the primary amine at C4—is frequently utilized as a bioisostere for phenyl-

piperidines in the development of Neuronal Nitric Oxide Synthase (nNOS) inhibitors and

ligands for Sigma receptors [1, 2].

This guide provides a comprehensive technical breakdown of the spectral characteristics

required to validate the identity and purity of this compound. Unlike simple commodity

chemicals, this molecule possesses two chiral centers (C2 and C4), necessitating rigorous

stereochemical analysis during characterization.

Synthetic Context & Stereochemistry[2]
To interpret the spectral data accurately, one must understand the origin of the sample. The

synthesis typically involves the reduction of a pyridine or pyridinium precursor, or the

functionalization of a 4-piperidone.[2]
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Stereochemical Challenge: The molecule exists as four stereoisomers (two enantiomeric

pairs). The relationship between the C2-thiophene and the C4-amine defines the

diastereomers:

Cis-isomer: Substituents on the same side of the ring plane.

Trans-isomer: Substituents on opposite sides.

Conformational Locking: The bulky thiophene group at C2 will predominantly occupy the

equatorial position to minimize 1,3-diaxial interactions. Consequently, the spectral signals of

the C4-amine proton will shift significantly depending on whether the amine is axial (cis to

thiophene) or equatorial (trans to thiophene).

Visualization: Stereochemical & Fragmentation Logic

Stereochemical Configuration
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Figure 1: Stereochemical relationships and primary mass spectrometry fragmentation

pathways.

Mass Spectrometry (MS) Profiling
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Method: Electrospray Ionization (ESI) in Positive Mode. Solvent Matrix: Methanol/Water + 0.1%

Formic Acid.

Theoretical & Observed Data
Parameter Value Notes

Molecular Formula C₉H₁₄N₂S

Exact Mass 198.0878 Da
Monoisotopic peak reference.

[3]

[M+H]⁺ Base Peak 199.1 m/z
Protonated molecular ion. High

intensity.

[M+Na]⁺ Adduct 221.1 m/z
Common if sodium salts are

used in workup.

Isotopic Pattern M+1 (~10%) ¹³C contribution.[4]

Sulfur Signature M+2 (~4.5%)

Characteristic ³⁴S isotope

contribution (diagnostic for

thiophene).

Fragmentation Fingerprint (MS/MS)
m/z 182.1 ([M+H - NH₃]⁺): Loss of the primary amine group. This is the dominant fragment in

high-energy collisions.

m/z 110-115 range: Thiophene-containing fragments resulting from piperidine ring cleavage.

m/z 84.1: Piperidine ring fragment (tetrahydropyridine species) if the thiophene bond cleaves

(less common).

Nuclear Magnetic Resonance (NMR)
Spectroscopy[5]
Solvent Selection:
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CDCl₃: Good for resolution, but amine protons (NH₂) may be broad or invisible due to

exchange.

DMSO-d₆: Recommended for full characterization. Stabilizes NH protons and separates

water peaks.

¹H NMR (Proton) – 400 MHz, DMSO-d₆
Note: Chemical shifts (δ) are estimates based on chemometric analysis of 2-substituted

piperidines and thiophene derivatives.
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Position δ (ppm) Multiplicity Integral
Assignment
Logic

Thiophene-H5 7.35 – 7.42
dd (Doublet of

doublets)
1H

Most deshielded

aromatic proton

(adjacent to S).

Thiophene-H3 6.95 – 7.05 dd 1H

Adjacent to the

piperidine

attachment point.

Thiophene-H4 6.88 – 6.95 dd (or m) 1H

Beta-proton on

the thiophene

ring.

Pip-H2 3.80 – 4.10 dd (Broad) 1H

Diagnostic:

Benzylic-like

position. Shift

depends on salt

form (deshielded

if HCl salt).

Pip-H4 2.80 – 3.10 m (Multiplet) 1H
Alpha to the

primary amine.

Pip-H6 (eq) 3.00 – 3.20 m 1H

Adjacent to

secondary amine

(ring N).

Pip-H6 (ax) 2.55 – 2.70 td 1H

Distinct axial

coupling (J ~11-

13 Hz).

Pip-H3/H5 1.40 – 2.10 Complex m 4H

Methylene

envelope. H3

protons show

strong coupling

to H2.

NH₂ (Amine) 1.5 – 2.5 Broad s 2H Highly variable.

Shifts downfield
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(8.0+) if

protonated (HCl

salt).

NH (Ring) 2.0 – 3.0 Broad s 1H

Usually

exchanges; often

merged with

water or amine

peak.

Stereochemical Marker (J-Coupling):

Look at Pip-H2. If the thiophene is equatorial (standard), the coupling constant between H2

and H3(axial) determines the configuration.

Large J (~10-12 Hz): Indicates H2 is axial.

Small J (~2-5 Hz): Indicates H2 is equatorial.

¹³C NMR (Carbon) – 100 MHz, DMSO-d₆
Position δ (ppm) Assignment

Thiophene C2 148.0 – 150.0
Quaternary C attached to

Piperidine.

Thiophene C5 126.5 – 127.5 Alpha to Sulfur.

Thiophene C3/C4 123.0 – 125.0 Beta/Gamma carbons.

Pip-C2 56.0 – 60.0
Key Signal: Chiral center

attached to Thiophene.

Pip-C4 46.0 – 49.0
Chiral center attached to

Amine.

Pip-C6 44.0 – 46.0 Adjacent to ring Nitrogen.

Pip-C3/C5 32.0 – 36.0 Methylene carbons.
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Infrared (IR) Spectroscopy[2]
Method: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹) Vibration Mode Description

3300 – 3400 N-H Stretch

Primary amine doublet

(symmetric/asymmetric).

Weak/Broad.

2800 – 2950 C-H Stretch
sp³ C-H bonds of the

piperidine ring.

1580 – 1600 N-H Bend
Scissoring vibration of the

primary amine.

1430 – 1450 C=C Stretch
Thiophene ring breathing

mode.

700 – 750 C-H Out-of-Plane
Diagnostic: Thiophene

"wagging" (C-S-C modes).

Experimental Protocol: Sample Preparation for NMR
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-

validating protocol.

Workflow Diagram
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Sample (10-15 mg)

Select Solvent:
Free Base -> CDCl3

Salt (HCl) -> DMSO-d6

Vortex Mixing
(Ensure full dissolution)

Filter (Glass wool)
Remove suspended solids

Transfer to 5mm NMR Tube

Acquire 1H (64 scans)
Acquire 13C (512 scans)

Click to download full resolution via product page

Figure 2: Standardized NMR sample preparation workflow.

Step-by-Step Methodology
Massing: Weigh 10–15 mg of the solid compound into a clean 1.5 mL microcentrifuge tube.

Solvent Addition:

If the sample is a Free Base (oil or low-melting solid): Add 0.6 mL CDCl₃ (containing

0.03% TMS).
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If the sample is a Salt (e.g., Dihydrochloride): Add 0.6 mL DMSO-d₆. Critical: Salts are

insoluble in chloroform; using it will yield a blank spectrum.

Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

Filtration: Pass the solution through a small plug of glass wool directly into the NMR tube to

remove particulates that cause line broadening.

Acquisition:

Set relaxation delay (d1) to 1.0s for routine ¹H.

For quantitative integration of the amine signals, increase d1 to 5.0s to account for

different T1 relaxation times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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